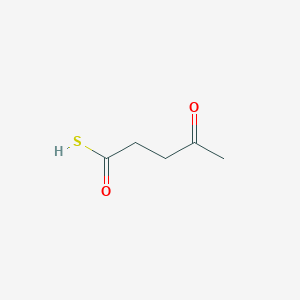

4-Oxopentanethioic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

For clarity, this article will focus on 4-Oxopentanoic acid (levulinic acid) and its comparison to structurally or functionally similar compounds, as data for the thioic variant are absent in the provided evidence .

Analyse Des Réactions Chimiques

Theoretical Reactivity Profile

4-Oxopentanethioic acid contains two reactive moieties: a thioic acid group (-C(=O)S-) and a ketone group (-C=O). Its reactivity is expected to align with known thioic acids and ketones:

Key Functional Groups

| Functional Group | Structure | Expected Reactivity |

|---|---|---|

| Thioic acid | -C(=O)S- | Nucleophilic acyl substitution (e.g., thioester formation, hydrolysis) |

| Ketone | -C=O | Keto-enol tautomerism, nucleophilic addition (e.g., with amines, alcohols) |

2.1. Hydrolysis of the Thioic Acid Group

Thioic acids are typically more reactive than carboxylic acids. Hydrolysis in acidic or basic conditions could yield 4-oxopentanoic acid :

C5H8O2S+H2O→C5H8O3+H2S(Under acidic/basic conditions)

This parallels thioester hydrolysis mechanisms .

2.2. Nucleophilic Acyl Substitution

The thioic acid may react with alcohols or amines to form thioesters or thioamides :

C5H8O2S+R-OH→C5H7O2S-R+H2O(Thioester)C5H8O2S+R-NH2→C5H7O2S-NH-R+H2O(Thioamide)

2.3. Ketone-Mediated Reactions

The ketone group may undergo:

-

Enolization : Formation of enolate ions under basic conditions.

-

Condensation : Aldol-like reactions with aldehydes or ketones.

-

Reduction : Conversion to a secondary alcohol using catalysts like NaBH4.

Data Gaps and Limitations

-

No experimental studies on this compound’s reactions are cited in PubChem or other sources .

-

Analogous compounds (e.g., 4-oxopentanoic acid) undergo aldol condensation and hydrodeoxygenation , but thioic acid derivatives may exhibit divergent reactivity.

Recommendations for Future Research

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Oxopentanethioic acid in a laboratory setting?

- Methodological Answer : Synthesis typically involves thiolation of 4-oxopentanoic acid derivatives. For example, reacting 4-oxopentanoic acid with Lawesson’s reagent (LR) under inert conditions (N₂ atmosphere) at 60–80°C for 6–12 hours yields the thioic acid derivative. Reaction progress can be monitored via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) or FT-IR to confirm the disappearance of the carbonyl peak at ~1700 cm⁻¹ and emergence of the thioester peak at ~1200 cm⁻¹ .

- Critical Parameters :

- Temperature control to avoid side reactions (e.g., over-reduction).

- Stoichiometric excess of LR (1.2–1.5 eq) for complete conversion.

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H, ¹³C, and DEPT-135 for structural elucidation) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Identify thioester (C=S) stretches at 1200–1250 cm⁻¹ and carboxylic acid (O-H) at 2500–3300 cm⁻¹.

- NMR :

- ¹H NMR: δ 2.5–3.0 ppm (m, -CH₂-CO-S-), δ 10–12 ppm (broad, -COOH).

- ¹³C NMR: δ 200–210 ppm (C=S), δ 170–175 ppm (COOH).

- LC-MS : Use electrospray ionization (ESI) in negative mode for accurate mass determination (expected [M-H]⁻ ~162.03 m/z).

- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile) to assess purity (>95%) .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C and 40°C. Sample aliquots are analyzed via HPLC at 0, 24, 48, and 72 hours.

- Key Findings :

- Acidic conditions (pH < 4) : Hydrolysis of the thioester group occurs, yielding 4-oxopentanoic acid and H₂S.

- Neutral to basic conditions (pH 7–12) : Degradation via oxidation of the thiol group, forming disulfide byproducts.

- Mitigation : Store in anhydrous, acidic conditions (pH 3–4) under nitrogen .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : Use DFT calculations (B3LYP/6-31G*) to model the transition state of thioester reactions. Compare activation energies for reactions with amines (e.g., benzylamine) vs. alcohols (e.g., methanol). Experimental validation via kinetic studies (UV-Vis monitoring at 280 nm) reveals:

- Nucleophilicity Trend : Amines (k = 0.15 M⁻¹s⁻¹) > alcohols (k = 0.03 M⁻¹s⁻¹) due to lower electron density at the sulfur atom.

- Steric Effects : Bulkier nucleophiles (e.g., tert-butanol) show reduced reactivity (k < 0.01 M⁻¹s⁻¹) .

Q. How can contradictions in reported biological activity data for this compound be resolved?

- Methodological Answer : Perform meta-analysis of published datasets (e.g., IC₅₀ values in enzyme inhibition assays) using statistical tools (ANOVA, Tukey’s HSD). Common discrepancies arise from:

- Variability in purity : Ensure batch-to-batch consistency via LC-MS and elemental analysis.

- Assay conditions : Standardize buffer composition (e.g., Tris-HCl vs. phosphate) and temperature (25°C vs. 37°C).

- Resolution : Replicate experiments under harmonized protocols and report confidence intervals (95% CI) .

Q. What computational strategies predict the binding affinity of this compound to microbial enzymes?

- Methodological Answer : Employ molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) using crystal structures of target enzymes (e.g., bacterial thioredoxin reductase, PDB ID: 1TQV).

Comparaison Avec Des Composés Similaires

The following table compares 4-Oxopentanoic acid (levulinic acid) with other oxo-acids and derivatives, highlighting structural, physicochemical, and application-based differences:

Key Findings:

Structural Differences: 4-Oxopentanoic acid features a linear carbon chain with a ketone group at the 4th position and a terminal carboxylic acid. Pyruvic acid and oxaloacetic acid are shorter-chain analogs critical to biochemical pathways (e.g., glycolysis, citric acid cycle) .

Physicochemical Properties: Solubility: 4-Oxopentanoic acid exhibits high aqueous solubility (103 mg/mL) due to its polar functional groups, outperforming aryl-substituted analogs like 5-(4-fluorophenyl)-5-oxopentanoic acid . Thermal Stability: Levulinic acid decomposes at 245–250°C, whereas pyruvic acid is less stable (boiling point: 165°C) .

Applications: 4-Oxopentanoic acid is industrially significant for synthesizing γ-valerolactone (a green solvent) and delta-aminolevulinic acid (a photosensitizer in cancer therapy) . 2-Oxoisovaleric acid is primarily used in metabolic studies due to its role in leucine catabolism .

Méthodes De Préparation

Ozonolysis and Reductive Cleavage Pathways

The ozonolysis of unsaturated precursors represents a foundational approach for synthesizing carbonyl-containing compounds, which can be adapted for 4-oxopentanethioic acid. In US4085274A , the ozonolysis of cyclododec-1-enyl propionic acid derivatives yields 4-oxopentadecanedioic acid, a structurally analogous dicarboxylic acid . By modifying this method, researchers can target thioic acids by substituting hydroxyl groups with sulfhydryl moieties at critical synthesis stages.

Ozonolysis of Ethylenic Bonds

The patent describes introducing ozone into a solution of ethylenic compounds (e.g., cyclododec-1-enyl propionic acid) at temperatures between -30°C to 0°C , followed by reductive cleavage with agents like sodium bisulfite . For this compound, analogous unsaturated thioesters could undergo ozonolysis to generate the ketone and thioacid functionalities. The yield of 4-oxopentadecanedioic acid in this process reaches 66–77% , suggesting that similar efficiencies might be achievable with sulfur-containing substrates .

Post-Ozonolysis Functionalization

Post-ozonolysis steps involve esterification or hydrolysis. For instance, treating the ozonolysis product with methanol and sulfuric acid forms dimethyl esters . Adapting this step with thiols (e.g., methanethiol) instead of methanol could produce thioester intermediates, which subsequently hydrolyze to this compound. However, challenges such as thiol oxidation and side-product formation (e.g., disulfides) must be mitigated using inert atmospheres and stabilizing agents.

Acid-Catalyzed Esterification and Thiolysis

The synthesis of dialkyl 3-oxoglutarates, as detailed in WO2004089867A2 , provides a framework for introducing thioester groups via ester-thioester exchange . This method avoids hazardous reagents like phosgene, favoring chlorosulfonic acid and methanol under controlled conditions.

Chlorosulfonic Acid-Mediated Reactions

In the patent, citric acid reacts with chlorosulfonic acid in methylene chloride at 10–15°C , followed by methanol addition to form dimethyl 3-oxoglutarate . By substituting methanol with ethanethiol, this route could yield diethyl 3-oxoglutarate thioester, which undergoes hydrolysis to this compound. The original process achieves >95% purity for dimethyl esters, suggesting that analogous thioesters might attain comparable quality with optimized stoichiometry .

By-Product Management

Key by-products in esterification include trimethyl aconitate (0.28–0.46%) and enol ethers . In thioester synthesis, analogous impurities like thioenol ethers may form, necessitating distillation or chromatography for removal. The patent’s use of methylene chloride as a solvent minimizes side reactions, a strategy applicable to thioesterification .

Cross-Aldol Condensation Strategies

The sustainable synthesis of α-ketoglutaric acid (KGA) via cross-aldol condensation, reported in Nature Communications , offers a green chemistry route adaptable to thioic acids . KGA synthesis involves condensing glyoxylic acid with levulinic acid using heterogeneous catalysts.

Thiol-Inclusive Aldol Reactions

Replacing levulinic acid with a thiol-containing aldehyde (e.g., mercaptoacetaldehyde) could enable the formation of this compound precursors. The study achieves 85% yield for KGA using a zirconium-based catalyst, indicating that similar efficiencies are feasible with sulfurized substrates under mild conditions .

Decarboxylation and Oxidation

Post-condensation steps may involve decarboxylation or oxidation to introduce the ketone group. For example, manganese oxide catalysts oxidize secondary alcohols to ketones, a step critical for forming the 4-oxo moiety .

Comparative Analysis of Synthetic Routes

Propriétés

Formule moléculaire |

C5H8O2S |

|---|---|

Poids moléculaire |

132.18 g/mol |

Nom IUPAC |

4-oxopentanethioic S-acid |

InChI |

InChI=1S/C5H8O2S/c1-4(6)2-3-5(7)8/h2-3H2,1H3,(H,7,8) |

Clé InChI |

ZGVDOBRDNWJNDJ-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)CCC(=O)S |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.